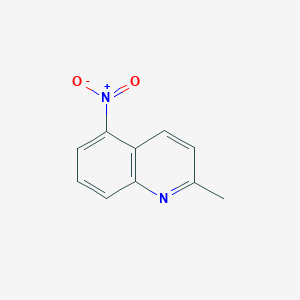

2-Methyl-5-nitroquinoline

Übersicht

Beschreibung

2-Methyl-5-nitroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of a methyl group at the second position and a nitro group at the fifth position of the quinoline ring imparts unique chemical and physical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Classical Methods:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

-

Modern Methods:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.

Solvent-Free Conditions: Reactions are carried out without solvents, making the process more environmentally friendly.

Ionic Liquids: These are used as solvents and catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods:

- Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, scalability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum, Raney nickel.

Major Products:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Quinoline Derivatives: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 2-Methyl-5-nitroquinoline serves as a crucial building block for synthesizing more complex quinoline derivatives. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and compounds.

- Study of Reaction Mechanisms : The compound is utilized in studying reaction mechanisms and catalysis due to its electron-deficient nature. This property enables researchers to explore its behavior in different chemical environments and understand fundamental principles of organic chemistry .

Biology

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

- Interactions with Biological Macromolecules : The compound has been investigated for its interactions with DNA and proteins, revealing its ability to intercalate with DNA strands. This property suggests potential applications in targeting genetic material for therapeutic purposes .

Medicine

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Its mechanism involves the formation of reactive intermediates that can induce cytotoxic effects on cancer cells, making it a subject of interest for cancer therapy development .

- Treatment of Infectious Diseases : The compound's biological activity extends to treating infectious diseases, where its efficacy against specific pathogens could lead to new therapeutic options.

Industry

- Production of Dyes and Pigments : In industrial applications, this compound is used in producing dyes and pigments due to its vibrant color properties. This application highlights its utility beyond pharmaceuticals into the realm of materials science.

- Synthesis of Agrochemicals : The compound also finds use in synthesizing agrochemicals, contributing to agricultural practices by enhancing crop protection strategies through the development of new pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of synthesized derivatives based on this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species generation .

Wirkmechanismus

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors.

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

2-Methylquinoline: Lacks the nitro group, making it less reactive.

5-Nitroquinoline: Lacks the methyl group, affecting its physical and chemical properties.

8-Nitroquinoline: The nitro group is positioned differently, leading to different reactivity and applications.

Uniqueness:

- The presence of both a methyl group and a nitro group in 2-Methyl-5-nitroquinoline imparts unique chemical properties, making it a versatile compound for various applications.

- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

2-Methyl-5-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Synthesis

This compound is classified as a nitroquinoline derivative. The synthesis typically involves the nitration of 2-methylquinoline, followed by purification processes such as recrystallization. The molecular formula is , with a structure that includes a methyl group and a nitro group attached to the quinoline ring.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for many standard antibiotics, indicating its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | High |

| Bacillus cereus | 1.0 | Moderate |

| Pseudomonas aeruginosa | 4.0 | Low |

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. It demonstrated significant inhibition against various fungal strains, including Candida albicans. The compound's antifungal activity was assessed using standard disk diffusion methods.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Candida albicans | 15 | Moderate |

| Aspergillus niger | 10 | Low |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Molecules reported that derivatives of nitroquinoline, including this compound, exhibited varying degrees of antimicrobial activity. The most effective derivatives were identified based on their structural modifications and electronic properties, which influenced their interaction with microbial targets .

- Investigation of Mechanisms : Research has indicated that the biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. This was supported by molecular docking studies that suggested strong binding affinity to bacterial enzymes involved in these processes .

- Potential Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer properties, particularly against chronic myelogenous leukemia (CML). The compound was shown to induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation .

Q & A

Q. Basic: What are the established synthetic routes for 2-methyl-5-nitroquinoline, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves nitration of 2-methylquinoline derivatives. For example, this compound can be synthesized via a Mannich-type reaction using formaldehyde and Et₂NH·HCl in 1,4-dioxane, followed by nitration . Optimization requires systematic variation of parameters like temperature (e.g., 60–80°C), stoichiometry (1.3 equiv formaldehyde), and catalyst loading (e.g., 0.05 equiv NEt₃). Yield improvements may involve solvent screening (polar aprotic vs. protic) or alternative nitrating agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate). Detailed procedural documentation, including reagent purity and reaction monitoring (TLC/HPLC), is critical for reproducibility .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., nitro group deshielding adjacent protons) and coupling patterns.

- HPLC/GC-MS : Assess purity (>97% by area normalization) and detect byproducts.

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and aromatic C-H stretches.

For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory. Cross-validate data with computational tools (e.g., DFT for NMR prediction) to resolve ambiguities .

Q. Advanced: How should researchers address contradictions in reported spectral data or biological activity profiles of this compound derivatives?

Methodological Answer:

Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments using identical conditions (e.g., solvent, temperature) as cited studies .

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling to confirm structural assignments .

- Biological Assay Standardization : Use positive/negative controls (e.g., IC₅₀ references) and validate via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. Advanced: What mechanistic insights guide the design of this compound-based catalysts or pharmacophores?

Methodological Answer:

- Catalysis : Study electronic effects (nitro group as electron-withdrawing moiety) on transition-state stabilization. Use Hammett plots or kinetic isotope effects to probe mechanisms .

- Pharmacology : Conduct SAR studies by modifying the nitro or methyl groups. Evaluate bioavailability via logP measurements and metabolic stability assays (e.g., liver microsomes). Computational docking (e.g., AutoDock) identifies binding interactions with target proteins .

Q. Advanced: How can computational modeling enhance the understanding of this compound reactivity or supramolecular interactions?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., nitration regioselectivity) and transition states .

- Molecular Dynamics (MD) : Simulate solvent effects or host-guest interactions (e.g., with cyclodextrins for solubility enhancement).

- QSAR Models : Corrogate structural features with biological activity using descriptors like polar surface area or H-bond acceptors .

Q. Basic: What protocols ensure the purity and stability of this compound during storage and handling?

Methodological Answer:

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and confirm absence of degradation peaks.

- Storage : Store under inert atmosphere (argon) at −20°C in amber vials to prevent nitro group photoreduction.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via TGA/DSC for thermal decomposition .

Q. Advanced: What strategies resolve low yields or side reactions in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via in-situ IR or quenching experiments).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitrated species) and adjust reagent stoichiometry.

- Flow Chemistry : Improve heat/mass transfer in exothermic nitration steps .

Q. Advanced: How can researchers design rigorous pharmacological studies to evaluate this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Determine IC₅₀/EC₅₀ values using serial dilutions (e.g., 0.1–100 μM) and statistical validation (n ≥ 3 replicates).

- Toxicity Profiling : Conduct MTT assays on normal cell lines and compare therapeutic indices.

- In Vivo Models : Use pharmacokinetic studies (Cmax, AUC) in rodents to assess bioavailability .

Q. Basic: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Methodological Answer:

- Detailed Descriptions : Include exact reagent grades (e.g., >99% purity), equipment models (e.g., Bruker 400 MHz NMR), and environmental conditions (e.g., humidity-controlled glovebox).

- Data Archiving : Upload raw spectra/chromatograms as supplementary files with metadata (e.g., solvent peaks labeled) .

Q. Advanced: How should researchers approach conflicting literature reports on the biological activity of this compound analogs?

Methodological Answer:

Eigenschaften

IUPAC Name |

2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHADKRGUJCHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304032 | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23877-94-3 | |

| Record name | 23877-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.